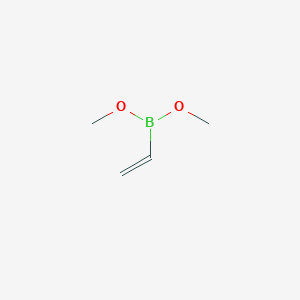

Dimethyl vinylboronate

Description

Dimethyl vinylboronate (CH₂=CH-B(OCH₃)₂) is a vinylboronate ester characterized by two methoxy groups attached to the boron atom. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and radical-mediated transformations. Its synthesis often employs transition-metal-free methods such as the boron-Wittig reaction, which utilizes geminal bis(boronates) to access trisubstituted or 1,1-disubstituted vinyl boronates in high yields . This method is advantageous for large-scale operations due to its reliance on readily available starting materials and avoidance of precious metals. This compound’s reactivity is influenced by the electron-donating methoxy groups, which modulate the boron atom’s electrophilicity, making it suitable for applications in pharmaceuticals and materials science.

Properties

Molecular Formula |

C4H9BO2 |

|---|---|

Molecular Weight |

99.93 g/mol |

IUPAC Name |

ethenyl(dimethoxy)borane |

InChI |

InChI=1S/C4H9BO2/c1-4-5(6-2)7-3/h4H,1H2,2-3H3 |

InChI Key |

MHTUGAFHHNZMNV-UHFFFAOYSA-N |

Canonical SMILES |

B(C=C)(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Vinylboronate Esters

Reactivity in Cross-Coupling and Functionalization

- Palladium-catalyzed methylation (e.g., with iodomethane) proceeds efficiently for dimethyl vinylboronate, yielding methylated products with broad substrate scope .

- Heck-Mizoroki coupling of hindered vinylboronates (e.g., Bpin derivatives) demonstrates steric effects: electron-deficient aryl iodides accelerate oxidative addition, enabling stereoselective synthesis of complex alkenes .

- Radical 1,2-carboamination with N-chloroamides works effectively for Bpin-substituted vinylboronates but shows lower yields with bulkier substituents (e.g., isopropyl) .

Stability and Steric Effects

- Mesityl (Mes) vs. Tip groups : Brominated vinylboronates with Mes groups exhibit low chromatographic stability, while Tip-substituted analogs are more robust .

- Dimethyl groups provide intermediate stability, balancing steric bulk and electronic effects. They are less prone to protodeboronation compared to less stabilized derivatives (e.g., primary alkyl boronates) .

Stereochemical Outcomes

- Co-catalyzed hydroboration of terminal alkynes yields Z-vinylboronates via a mechanism involving alkynylboronate insertion into Co-H bonds, distinct from Pd/Rh pathways .

- Cu-NHC systems favor α-selectivity in hydroboration, driven by ligand electronic effects, whereas this compound’s stereochemistry is determined during synthesis (e.g., boron-Wittig) .

Key Research Findings

- Transition-metal-free synthesis of this compound is scalable and cost-effective, unlike Rh-/Pd-dependent methods for Bpin derivatives .

- Steric bulk in substituents (e.g., Tip) enhances stability but complicates catalysis, whereas methoxy groups offer a balance of reactivity and ease of handling .

- Electronic effects of boron substituents critically influence reactivity: electron-donating groups (e.g., OCH₃) slow electrophilic additions but improve radical stability .

Q & A

Q. What are the standard methods for synthesizing dimethyl vinylboronate with high regioselectivity?

this compound can be synthesized via Cu-catalyzed hydroboration of terminal alkynes using bis(pinacolato)diboron [B₂(pin)₂] and chiral N-heterocyclic carbene (NHC) ligands. This method achieves α- or β-selectivity depending on the ligand structure: α-selectivity is favored with N-aryl-substituted imidazolinium salts, while β-selectivity is achieved using N-adamantyl ligands. Reactions proceed at low temperatures (-50 to -15°C) with methanol as an additive, yielding up to 98% regioselectivity .

Q. How can researchers achieve Z-selectivity in vinylboronate synthesis?

Z-Selectivity is attained using bis(imino)pyridine cobalt catalysts. The mechanism involves alkynylboronate ester insertion into a Co–H bond, bypassing metal vinylidene intermediates common in precious-metal systems. Deuterium labeling studies confirm the pathway, with ligand substituents (e.g., imine groups) dictating stereochemical outcomes. Yields exceed 90% with HBPin as the boron source .

Q. What analytical techniques confirm stereochemistry and purity in vinylboronate derivatives?

Key methods include:

- NMR spectroscopy : To assess regioselectivity and monitor reaction progress.

- Gas chromatography (GC) : Quantifies yields using internal standards (e.g., n-C₁₄H₃₀) .

- X-ray crystallography : Resolves absolute stereochemistry in enantiomerically enriched products .

Advanced Research Questions

Explain the mechanism of amidyl radical-induced 1,2-migration in three-component carboamination.

This reaction involves N-chloroamides as amidyl radical precursors, generated via homolytic cleavage under mild conditions. The radical adds to a vinylboronate complex, inducing 1,2-migration of an alkyl/aryl group. The resultant secondary radical undergoes cross-coupling with aryl bromides. Critical factors include solvent choice (MeCN enhances radical stability) and avoiding light to suppress side reactions. Yields range from 48–70% for secondary alkyl derivatives but drop to 18% with bulky isopropyllithium .

Q. How do tertiary alkyl radicals affect efficiency in nickel-catalyzed cross-coupling with vinylboronates?

Tertiary alkyl radicals exhibit poor reactivity with nickel, favoring addition to vinylboronates instead of direct cross-coupling. The resulting secondary radicals couple efficiently with aryl bromides. This strategy enables three-component dicarbofunctionalization, yielding 1,2-difunctionalized alkenes. Secondary alkyl derivatives are less efficient due to competing pathways .

Q. What strategies address low yields in 1,2-carboamination with bulky substrates?

Bulky substrates (e.g., isopropyllithium-derived vinylboronates) hinder migration due to steric constraints. Optimizing the electrophile (e.g., aryl lithium reagents) and solvent (THF over Et₂O) improves yields. Catalytic amounts of Lewis acids (e.g., BPh₃) can stabilize transition states .

Q. How does solvent polarity influence radical stability in vinylboronate functionalization?

Polar solvents like MeCN stabilize amidyl radicals, enhancing migration efficiency. Nonpolar solvents (Et₂O) favor radical generation but may reduce selectivity. For cobalt-catalyzed Z-selective hydroboration, ethereal solvents are optimal .

Q. What challenges arise in enantioselective Diels-Alder reactions with vinylboronates?

Achieving high enantiomeric ratios (e.g., 97.5:2.5) requires chiral α-hydroxyacids (e.g., (S)-mandelic acid) to activate dibutyl vinylboronate via dioxaborolane intermediates. Catalytic quantities (30 mol%) yield lower enantioselectivity than stoichiometric conditions (93% yield, 1 equiv. acid) .

Methodological Considerations

Q. How are reaction conditions optimized for three-component olefin difunctionalization?

Key parameters:

Q. What computational tools elucidate vinylboronate reaction pathways?

Density functional theory (DFT) studies model transition states in amidyl radical migrations and Diels-Alder reactions. For example, dioxaborolane intermediates in DA reactions are stabilized by hydrogen bonding with α-hydroxyacids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.